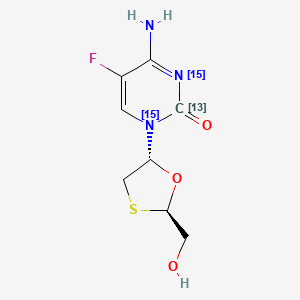

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

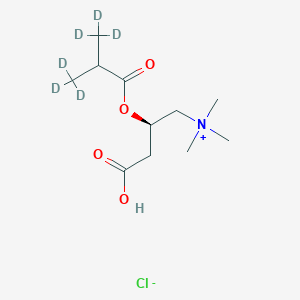

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a labeled version of lysine, an essential amino acid, where all six carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling makes it particularly useful in research applications involving metabolic studies and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid typically involves the incorporation of carbon-13 labeled precursors into the lysine biosynthetic pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into lysine through their natural biosynthetic processes.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Fermentation tanks are used to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The lysine produced is then extracted and purified using standard biochemical techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid undergoes various chemical reactions typical of amino acids. These include:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-acylated lysine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oxo-lysine derivatives.

Reduction: Formation of lysinol.

Substitution: Formation of N-acylated lysine derivatives.

Scientific Research Applications

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used in NMR spectroscopy to study protein structure and dynamics.

Biology: Employed in metabolic labeling experiments to trace the incorporation of lysine into proteins.

Medicine: Utilized in studies of protein turnover and degradation in various diseases.

Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is similar to that of natural lysine. It is incorporated into proteins during translation, where it plays a crucial role in protein structure and function. The carbon-13 labeling allows researchers to track its incorporation and study the dynamics of protein synthesis and degradation.

Comparison with Similar Compounds

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its complete carbon-13 labeling. Similar compounds include:

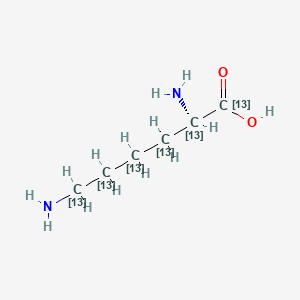

(2S)-2,6-diaminohexanoic acid: The natural, unlabeled form of lysine.

(2S)-2,6-diamino(1-13C)hexanoic acid: Lysine labeled with carbon-13 at a single position.

(2S)-2,6-diamino(1,2-13C2)hexanoic acid: Lysine labeled with carbon-13 at two positions.

The complete labeling of this compound provides a more comprehensive tool for studying complex biological processes compared to partially labeled analogs.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

KDXKERNSBIXSRK-IQUPZBQQSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)

![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)